N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-NITROBENZENE-1-SULFONAMIDE
Overview
Description
N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a chlorophenylmethyl group and a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-NITROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Chlorophenylmethyl Group: The pyrazole ring is then alkylated with a chlorophenylmethyl halide in the presence of a base such as potassium carbonate.
Introduction of the Nitrobenzenesulfonamide Moiety: The final step involves the sulfonation of the pyrazole derivative with a nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Tin(II) chloride in hydrochloric acid.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Substitution: Formation of substituted pyrazole derivatives.
Reduction: Formation of the corresponding amine derivative.
Scientific Research Applications
N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Materials Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar pyrazole structure.
Indole Derivatives: Compounds with similar aromatic ring structures and biological activities.
Uniqueness
N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-NITROBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzenesulfonamide moiety, in particular, is not commonly found in related compounds, making it a valuable scaffold for drug development and materials science research.
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-2-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S/c1-12-10-17(19-21(12)11-13-6-8-14(18)9-7-13)20-27(25,26)16-5-3-2-4-15(16)22(23)24/h2-10H,11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAIZTFOUOSBPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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